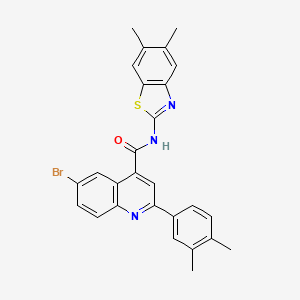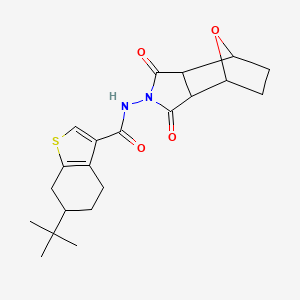
2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one
Descripción general
Descripción
2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that features a pyrazole ring fused with a quinazolinone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one typically involves the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole with a suitable quinazolinone precursor under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, which are performed in the presence of a base such as potassium phosphate and a solvent like 1,4-dioxane at elevated temperatures (e.g., 90°C) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process would be optimized for yield and purity, often involving purification steps such as preparative liquid chromatography and mass spectrometry to ensure the desired product is obtained .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or quinazolinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted quinazolinone derivatives, which can be further utilized in medicinal chemistry and material science applications .
Aplicaciones Científicas De Investigación
2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazole and quinazolinone derivatives, such as:
- 1-ethyl-3,5-dimethyl-1H-pyrazole
- 2,3-dihydro-4(1H)-quinazolinone
- 1-phenyl-1H-pyrazol-4-yl derivatives
Uniqueness
What sets 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one apart is its unique combination of the pyrazole and quinazolinone rings, which imparts distinct chemical and biological properties. This fusion allows for a broader range of applications and potential modifications to enhance its activity and selectivity .
Propiedades
IUPAC Name |
2-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-4-19-10(3)13(9(2)18-19)14-16-12-8-6-5-7-11(12)15(20)17-14/h5-8,14,16H,4H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMOFTNKSRFRLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2NC3=CC=CC=C3C(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 4-{[6-bromo-2-(4-chlorophenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4275860.png)
![1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-PHENYL-1-ETHANONE](/img/structure/B4275865.png)
![1-(4-{4-[(5-METHYL-2-THIENYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE](/img/structure/B4275875.png)
![1-{4-[4-(4-METHYLBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE](/img/structure/B4275880.png)
methanone](/img/structure/B4275886.png)
![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-propoxybenzamide](/img/structure/B4275893.png)
![2-(3-chlorophenyl)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-methylquinoline-4-carboxamide](/img/structure/B4275899.png)
![3-[(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4275907.png)
![2-({[4-(4-BUTYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B4275908.png)

![6-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4275935.png)
![5-{[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B4275941.png)

![3-({2-[(6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4275953.png)
